molecular formula C12H13N3O B12289176 N-(1-phenylethyl)-1H-imidazole-1-carboxamide

N-(1-phenylethyl)-1H-imidazole-1-carboxamide

Cat. No.: B12289176
M. Wt: 215.25 g/mol
InChI Key: LBUGXHLSGRNSOZ-UHFFFAOYSA-N
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Description

N-(1-phenylethyl)-1H-imidazole-1-carboxamide is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms, and a phenylethyl group attached to the nitrogen atom of the imidazole ring The carboxamide group is attached to the carbon atom of the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenylethyl)-1H-imidazole-1-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 1-phenylethylamine with imidazole-1-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(1-phenylethyl)-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-1-carboxylic acid derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a variety of substituted imidazole derivatives .

Scientific Research Applications

N-(1-phenylethyl)-1H-imidazole-1-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1-phenylethyl)-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, the compound may interact with cellular signaling pathways, influencing processes such as cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

N-(1-phenylethyl)-1H-imidazole-1-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the imidazole ring, phenylethyl group, and carboxamide functionality, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(1-phenylethyl)imidazole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-10(11-5-3-2-4-6-11)14-12(16)15-8-7-13-9-15/h2-10H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUGXHLSGRNSOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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